molecular formula C9H5F5O2 B2418906 3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid CAS No. 2248290-21-1

3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid

Cat. No. B2418906
CAS RN: 2248290-21-1
M. Wt: 240.129
InChI Key: VTAKRCVGSOFIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid” would be a benzoic acid derivative with difluoromethyl and trifluoromethyl substituents on the benzene ring . Fluorinated compounds, such as this one, are often used in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a carboxylic acid group, a difluoromethyl group, and a trifluoromethyl group . The presence of fluorine atoms would likely influence the electronic properties of the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzoic acid derivatives are known to undergo a variety of reactions, including esterification, reduction, and reactions with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the carboxylic acid group. For example, the compound would likely have a high electronegativity and may form hydrogen bonds .

Scientific Research Applications

Catalyst-Free Decarboxylative Trifluoromethylation

A study by Wang et al. (2017) demonstrated a catalyst-free method for the decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation is notable for its practicality and scalability (Wang, Fang, Deng, & Gong, 2017).

Synthesis of Aryl Trifluoromethyl Ketones

Liu et al. (2021) achieved trifluoromethylation of benzoic acids through nucleophilic substitution, providing an efficient method for preparing aryl trifluoromethyl ketones from readily available materials (Liu et al., 2021).

Metal-Organic Frameworks for Catalysis

Wu et al. (2017) synthesized novel porous Zn-MOFs using benzoic acid derivatives. These MOFs, when embedded with Ag nanoparticles, showed enhanced catalytic efficiency for the reduction of nitrophenol (Wu et al., 2017).

Cyclopolymerization Applications

Mayershofer et al. (2006) utilized benzoic acid esters for the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, indicating potential in cyclopolymerization processes (Mayershofer, Nuyken, & Buchmeiser, 2006).

Fixation of Multilayered Liquid-Crystalline Complexes

Kishikawa et al. (2008) studied the complexation and photopolymerization of a polymerizable benzoic acid derivative, highlighting its use in creating multilayered liquid-crystalline structures (Kishikawa, Hirai, & Kohmoto, 2008).

Trifluoromethyl-Acyloxylation of Styrenes

Xu and Cai (2020) developed an iron-catalyzed method for trifluoromethyl-acyloxylation of styrenes using benzoic acids. This synthesis of ester-containing organofluorine compounds is significant for its broad substrate scope and moderate yields (Xu & Cai, 2020).

Structural Characterization in Antitubercular Drugs

Richter et al. (2021) characterized the crystal and molecular structures of benzoic acid derivatives as precursors for antitubercular benzothiazinones, highlighting their significance in drug development (Richter, Goddard, Schlegel, Imming, & Seidel, 2021).

Oxidative Trifluoromethylation in Pharmaceuticals

Khan, Buba, and Goossen (2012) discussed the trifluoromethylation of (hetero)arenes, a common structural motif in pharmaceuticals, agrochemicals, and organic materials. This process enhances chemical and physical properties and is crucial in medicinal chemistry (Khan, Buba, & Goossen, 2012).

Photoassisted Degradation in Aqueous Media

Tsukamoto et al. (2019) explored the degradation of trifluoromethyl benzoic acid isomers in water under UVC irradiation. This study is pivotal in understanding the environmental impact and decomposition of fluorinated chemicals (Tsukamoto, Mitsutsuka, Fujimoto, & Zhao, 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. In general, fluorinated compounds can have unique biological activities due to the properties of fluorine .

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, many fluorinated compounds are considered hazardous and can cause skin and eye irritation .

Future Directions

The use of fluorinated compounds in pharmaceuticals and other industries is a rapidly growing field . Future research may focus on developing new synthetic methods for fluorinated compounds, studying their properties, and exploring their potential applications.

properties

IUPAC Name

3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-7(11)4-1-5(8(15)16)3-6(2-4)9(12,13)14/h1-3,7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAKRCVGSOFIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.